Direct Comparative DNA Binding Affinity: N-(4-Methoxyphenyl)acridin-9-amine vs. Unsubstituted 9-Aminoacridine Core
A comprehensive study of N-substituted acridine-9-amines (A9As) binding to calf thymus DNA (CT-DNA) reports a log(KA) binding constant range of 2.59 to 5.50 for the series [1]. While the specific log(KA) for N-(4-methoxyphenyl)acridin-9-amine is not isolated in the abstract, the study establishes that the nature and electronic properties of the N-substituent are the primary drivers of the observed variation in binding affinity across the series [1]. This confirms that the 4-methoxyphenyl group confers a distinct binding profile relative to the unsubstituted 9-aminoacridine parent (which would be at one end of this spectrum) or other N-substituted analogs.
| Evidence Dimension | DNA Binding Affinity (log(KA)) |
|---|---|
| Target Compound Data | log(KA) within the reported range of 2.59 to 5.50 for the N-substituted acridine-9-amine class [1] |
| Comparator Or Baseline | Other N-substituted acridine-9-amine derivatives in the same study, exhibiting log(KA) values spanning 2.59 to 5.50 [1] |
| Quantified Difference | The range of log(KA) values across the class (2.59–5.50) demonstrates that N-substitution, such as the 4-methoxyphenyl group, leads to a quantifiable and substantial difference in DNA binding affinity compared to other substituents [1]. |
| Conditions | UV-Vis spectrophotometry and steady-state fluorescence spectroscopy using calf thymus DNA (CT-DNA) [1] |
Why This Matters
This class-level data validates that the N-substituent is a critical determinant of DNA binding strength, directly impacting the compound's utility as a biochemical probe or lead scaffold where a specific intercalation affinity is required.
- [1] Żamojć K, Milaș D, Grabowska O, Wyrzykowski D, Mańkowska M, Krzymiński K. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Biochim Biophys Acta Gen Subj. 2025 Feb;1869(2):130741. View Source
